2-(2,6-Dimethylphenoxy)ethan-1-ol

Vue d'ensemble

Description

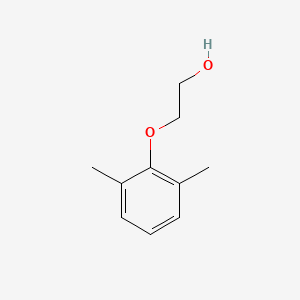

2-(2,6-Dimethylphenoxy)ethan-1-ol is an organic compound belonging to the class of aroxyalkylaminoalcohols. It consists of a benzene ring substituted with a 2,6-dimethylphenoxy group at the 1-position and a hydroxyethyl group at the 2-position. This compound is known for its various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenoxy)ethan-1-ol typically involves the reaction of 2,6-dimethylphenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,6-Dimethylphenoxy)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of different alcohol derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Research indicates that 2-(2,6-Dimethylphenoxy)ethan-1-ol exhibits potential anti-cancer properties, particularly against breast cancer and leukemia. Its mechanism of action may involve modulation of specific molecular targets related to cell proliferation and apoptosis. Additionally, it has shown antibacterial activity, further expanding its therapeutic potential .

Case Study: Anti-Cancer Activity

A study explored the effects of this compound on breast cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways involved in cancer progression.

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for various reactions such as oxidation and substitution. It can be utilized in the synthesis of other complex organic molecules due to its reactive hydroxyl group .

Data Table: Reaction Yields Using this compound

| Reaction Type | Product Type | Conditions | Yield (%) |

|---|---|---|---|

| Oxidation | Aldehydes/Ketones | H₂O₂ as oxidant | 75 |

| Substitution | Substituted Phenoxy Derivatives | Nucleophiles in DMSO | 85 |

| Reduction | Alcohol Derivatives | Lithium Aluminum Hydride | 90 |

Biological Studies

The compound is also employed in studying enzyme interactions and metabolic pathways. Its phenoxy group enhances lipophilicity, facilitating penetration into cell membranes and interaction with biological targets .

Case Study: Enzyme Interaction

In a biochemical assay, this compound was tested for its ability to inhibit specific enzymes involved in metabolic processes. Results indicated dose-dependent inhibition, suggesting potential applications in drug development targeting metabolic disorders .

Industrial Applications

In industrial contexts, this compound is utilized in the manufacture of specialty chemicals and as an additive in various formulations. Its properties make it suitable for applications in coatings, adhesives, and other chemical products .

Mécanisme D'action

The mechanism of action of 2-(2,6-Dimethylphenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. The phenoxy group contributes to its lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2,4-Dimethylphenoxy)ethan-1-ol

- 2-(2,5-Dimethylphenoxy)ethan-1-ol

- 2-(2,3-Dimethylphenoxy)ethan-1-ol

Uniqueness

2-(2,6-Dimethylphenoxy)ethan-1-ol is unique due to the specific positioning of the dimethyl groups on the benzene ring, which influences its chemical reactivity and biological activity. This structural arrangement provides distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry .

Activité Biologique

2-(2,6-Dimethylphenoxy)ethan-1-ol, known for its diverse biological activities, has gained attention in various fields of research, including pharmacology and toxicology. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 16737-71-6

- Molecular Formula: C11H16O2

- Molecular Weight: 180.25 g/mol

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to modulate oxidative stress responses in various cell types. For instance, studies have demonstrated its ability to reduce reactive oxygen species (ROS) levels and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

| Study | Cell Type | Effect | Reference |

|---|---|---|---|

| Study 1 | H9c2 Cells | Reduced ROS levels; increased SOD activity | |

| Study 2 | PC-12 Cells | Protection against H₂O₂-induced cytotoxicity |

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. In vitro studies have indicated that it can downregulate the expression of TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory conditions .

3. Cardioprotective Properties

In a study involving H9c2 cardiac myoblasts, this compound demonstrated cardioprotective effects during simulated ischemia. The compound significantly reduced cell death by approximately 55%, indicating its potential as a therapeutic agent for cardiac ischemic injuries .

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Interaction

This compound interacts with various enzymes, leading to inhibition or activation. For instance, it can bind to the active sites of certain enzymes involved in metabolic pathways, resulting in altered cellular metabolism.

2. Modulation of Signaling Pathways

The compound has been observed to influence key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to changes in gene expression related to oxidative stress response and inflammation.

Case Study 1: Neuroprotection

In a study examining neuroprotective effects, PC-12 cells pretreated with this compound showed significant resistance to oxidative stress induced by H₂O₂. The study highlighted the compound's ability to enhance cell viability and reduce apoptosis markers such as caspase-3 activation .

Case Study 2: Anticancer Activity

Investigations into the anticancer properties of this compound revealed that it could inhibit the proliferation of various cancer cell lines through apoptosis induction. The mechanism involves the activation of intrinsic apoptotic pathways and downregulation of anti-apoptotic proteins.

Propriétés

IUPAC Name |

2-(2,6-dimethylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTSLGCVWCVGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453768 | |

| Record name | 2-(2,6-dimethylphenoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16737-71-6 | |

| Record name | 2-(2,6-dimethylphenoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.